molecular formula C41H78O5 B1242770 1-(9Z-octadecenoyl)-2-eicosanoyl-sn-glycerol

1-(9Z-octadecenoyl)-2-eicosanoyl-sn-glycerol

Cat. No. B1242770
M. Wt: 651.1 g/mol
InChI Key: MRYGMFRXGCUEJC-WRDQRZSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:1(9Z)/20:0/0:0)[iso2], also known as diacylglycerol or DAG(18:1/20:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:0) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/20:0) pathway. DG(18:1(9Z)/20:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:0/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:0/18:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:0/20:1(11Z)) pathway.
DG(18:1(9Z)/20:0/0:0) is a diglyceride.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on similar compounds to 1-(9Z-octadecenoyl)-2-eicosanoyl-sn-glycerol has led to advancements in chemical synthesis and structural analysis. For instance, studies have explored the synthesis of various glycerol derivatives, including diacylglycerols, which are structurally related to this compound. These studies often utilize techniques like mass spectrometry and NMR for structural elucidation, providing insights into the composition and properties of these compounds (Takato et al., 2019).

Biological Activity and Applications

Several studies have highlighted the biological activities of glycerol derivatives, underscoring their potential in various applications. For instance, glycerides with specific fatty acyl compositions have been studied for their anti-inflammatory properties and potential use in treating conditions like asthma (Larsen et al., 2003). Additionally, glycerol derivatives have been identified as having neurotrophic effects, which could be beneficial in neurological research and therapy (Kwon et al., 2003).

Industrial and Environmental Applications

Compounds structurally related to this compound have also found applications in industrial and environmental contexts. For instance, studies on the phase equilibria of similar triglycerides in different solvents have implications for industrial processes and environmental engineering (Perko et al., 2012). These insights can be crucial in optimizing extraction, purification, and formulation processes in various industries.

Membrane Studies and Drug Development

Glycerol derivatives play a significant role in membrane studies, which are essential for understanding cellular processes and drug development. Research has been conducted on the properties of lipid bilayers containing compounds like this compound, providing valuable information on membrane fluidity, stability, and interactions with potential drug candidates (Wagner et al., 2000). These studies are critical for developing new pharmaceuticals and understanding drug-membrane interactions.

properties

Molecular Formula

C41H78O5

Molecular Weight

651.1 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] icosanoate

InChI

InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h18,21,39,42H,3-17,19-20,22-38H2,1-2H3/b21-18-/t39-/m0/s1

InChI Key

MRYGMFRXGCUEJC-WRDQRZSUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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